3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride is a chemical compound that falls under the category of heterocyclic compounds. It features a morpholine ring, which is a six-membered ring containing one nitrogen atom, and a benzo[b]thiophene moiety, which includes a thiophene ring fused to a benzene ring. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
This compound can be classified as an amide because it contains a carbonyl group (C=O) bonded to a nitrogen atom from the morpholine. It is also categorized as a benzo[b]thiophene derivative, which is significant in the development of pharmaceuticals due to its biological activity. The hydrochloride salt form indicates that the compound is used in a more stable and soluble form, enhancing its bioavailability for research and therapeutic purposes.
The synthesis of 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride typically involves several steps:
The molecular formula for 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride is with a molecular weight of approximately 348.87 g/mol. The structure can be represented as follows:
The compound's structure can be visualized using various chemical drawing software or databases that provide 3D models based on its SMILES notation: C1CN(CCO)CC1C(=O)Nc2csc3ccccc3s2
.
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride often involves interaction with biological targets such as enzymes or receptors. The morpholine moiety may enhance binding affinity to specific targets due to its ability to engage in hydrogen bonding and other non-covalent interactions.
Research indicates that derivatives of benzo[b]thiophenes exhibit various biological activities, including anti-inflammatory and anticancer properties, suggesting that this compound could similarly influence biological pathways by modulating enzyme activity or receptor signaling .
The physical properties of 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to moisture and prolonged exposure to air due to the presence of reactive functional groups.
This compound has potential applications in various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4